N-(2-iodophenyl)-2-phenylacetamide

Description

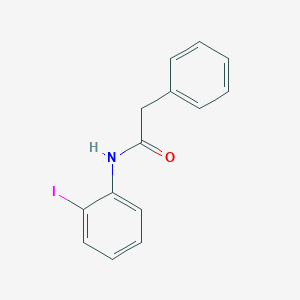

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-iodophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQPHZGZTIXLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Iodophenyl 2 Phenylacetamide and Its Analogs

Amidation and Acylation Approaches to N-Arylacetamides

The formation of the amide bond is a cornerstone of organic synthesis, and various methods have been developed to achieve this transformation efficiently.

Direct N-Acylation Reactions Utilizing 2-Iodoaniline (B362364) Precursors

The most straightforward approach to the synthesis of N-(2-iodophenyl)-2-phenylacetamide involves the direct N-acylation of 2-iodoaniline with a suitable phenylacetylating agent. This can be achieved by reacting 2-iodoaniline with phenylacetyl chloride or phenylacetic anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A common procedure involves the reaction of anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297) to form 2-chloro-N-substituted-acetamides. nih.gov These intermediates can then be further modified. For instance, reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) can yield 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides. nih.gov

Another approach involves the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.gov For example, the reaction of phenylacetic acid with benzylamine in the presence of a nickel chloride catalyst has been shown to produce N-benzyl-2-phenylacetamide in good yields. nih.gov This method offers an environmentally friendly alternative as it avoids the use of pre-activated carboxylic acid derivatives. nih.gov

The synthesis of N-phenylacetamide derivatives has also been achieved by reacting p-phenylenediamine (B122844) with an acyl chloride. nih.gov This involves a multi-step process including protection of one amino group, acylation of the other, and subsequent deprotection to yield the desired 4-amino-N-phenylacetamide intermediate. nih.gov

Organocatalytic Amidations for N-Arylacetamide Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a variety of transformations. In the context of N-arylacetamide synthesis, organocatalytic methods for direct amidation have been developed. For example, the direct oxidative N-acylation of primary amides with aldehydes can be achieved using an azolium salt as a catalyst and an oxidant. nih.gov This method allows for the synthesis of various imide compounds under mild conditions. nih.gov

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the field of organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Synthetic Routes to this compound Derivatives

Palladium catalysts are particularly effective in promoting cross-coupling reactions. While direct palladium-catalyzed amidation of aryl iodides with acetamide (B32628) is a challenging transformation, related palladium-catalyzed reactions can be employed to construct the N-(2-iodophenyl) moiety. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. Although not a direct route to the target molecule from 2-iodoaniline and phenylacetamide, it represents a key strategy for forming the aryl-nitrogen bond in related structures.

A study on the synthesis of 2-phenylindole (B188600) from 2-iodoaniline and phenylacetylene (B144264) utilized a Pd/C catalyst in the presence of triethylamine, showcasing the utility of palladium in reactions involving 2-iodoaniline. researchgate.net

Microwave-Assisted Synthetic Strategies for N-Phenylacetamides

Microwave-assisted organic synthesis (MAOS) has gained significant traction due to its ability to accelerate reaction rates, often leading to higher yields and cleaner products. iosrphr.orgresearchgate.netpsu.edunih.gov This technique has been successfully applied to the synthesis of various N-phenylacetamide derivatives.

For example, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride can be achieved in just four minutes using a domestic microwave oven, a significant reduction in reaction time compared to conventional heating methods. nih.gov This solvent-free and energy-efficient method highlights the "green" aspects of MAOS. nih.gov

Similarly, a rapid and efficient microwave-assisted method has been developed for the synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. iosrphr.orgresearchgate.net This approach involves the condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline under microwave irradiation, resulting in excellent yields and drastically reduced reaction times. iosrphr.orgresearchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Aniline, Succinic anhydride | Microwave, 4 min | N-phenylsuccinimide | 40-60% | nih.gov |

| Substituted phenyl iodoacetamides, Indolo[2,3-b]quinoxaline | Microwave, KOH, DMF | N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline | Excellent | iosrphr.orgresearchgate.net |

Retrosynthetic Analysis of this compound Architectures

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. For this compound, the primary disconnection is the amide bond, leading back to 2-iodoaniline and a phenylacetic acid derivative.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the most direct synthetic routes will involve the formation of the amide bond between these two key fragments. The various synthetic methodologies discussed in the preceding sections represent different forward-synthesis approaches to achieve this key transformation.

Recent advancements in computational chemistry have led to the development of retrosynthesis prediction tools. arxiv.org These models, often based on machine learning algorithms, can analyze a target molecule and suggest potential precursors, further aiding in the design of novel synthetic routes. arxiv.org

Chemical Reactivity and Mechanistic Investigations of N 2 Iodophenyl 2 Phenylacetamide

Intramolecular Cyclization Pathways

The strategic placement of the iodo and acetamido functionalities on the phenyl ring of N-(2-iodophenyl)-2-phenylacetamide facilitates a range of intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions can be promoted by transition metal catalysts or bases, and the specific pathway followed is often influenced by the reaction conditions and the nature of any substituents on the core molecule.

Formation of Heterocyclic Systems from N-(2-halophenyl)phenylacetamides

N-(2-halophenyl)phenylacetamides, including the iodo-derivative, are valuable precursors for the synthesis of nitrogen-containing heterocycles. The intramolecular coupling between the nitrogen atom of the amide and the halogen-bearing carbon atom of the aryl ring is a common strategy for constructing fused ring systems. Depending on the reaction conditions and the specific nature of the starting material, various heterocyclic cores can be accessed. For instance, palladium-catalyzed intramolecular amination is a widely employed method for the synthesis of oxindoles from N-aryl-α-haloacetamides. While specific examples for this compound leading to 2-phenyloxindole are not extensively detailed in the provided literature, the general transformation is a cornerstone of heterocyclic synthesis.

The versatility of this approach is demonstrated by the synthesis of various fused heterocycles. For example, palladium-catalyzed intramolecular cyclization of related N-(o-iodobenzyl)-3-butenamides can lead to the formation of six, seven, or eight-membered rings depending on the reaction conditions, particularly the presence of water. wikipedia.orgnih.gov This highlights the tunability of the cyclization process.

Chemoselective Buchwald–Hartwig Intramolecular Cyclization in Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.gov In the context of this compound derivatives, this reaction can be applied in an intramolecular fashion to construct heterocyclic rings. The chemoselectivity of the Buchwald–Hartwig cyclization is a critical aspect, especially when other reactive sites are present in the molecule.

The choice of palladium catalyst, ligand, and base is crucial in directing the outcome of the reaction. For instance, the use of bidentate phosphine (B1218219) ligands like Xantphos can be particularly effective in promoting the desired intramolecular C-N bond formation. chemrxiv.org While specific studies on the chemoselective Buchwald-Hartwig cyclization of this compound itself are not detailed in the provided search results, the principles of this reaction are well-established and would be applicable. The reaction would involve the oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination of the amide nitrogen and subsequent reductive elimination to form the cyclized product.

A representative set of conditions for Buchwald-Hartwig amination is presented in the table below, showcasing the typical parameters employed for such transformations.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | "XantPhos Pd G3" (5 mol%) |

| Base | DBU (2 eq) |

| Solvent | MeCN/PhMe mixture |

| Temperature | 140 °C |

| Time | 60 min (in flow reactor) |

Data sourced from a high-throughput screening study for homogeneous Buchwald-Hartwig amination. chemrxiv.org

Base-Catalyzed Intramolecular Cyclizations of N-Phenylacetamide Derivatives

Intramolecular cyclization of N-phenylacetamide derivatives can also be achieved under base-catalyzed conditions, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. organic-chemistry.orgnih.govsigmaaldrich.comresearchgate.net In the case of this compound, a strong base can deprotonate the amide nitrogen, generating a nucleophilic amidate anion. This anion can then attack the carbon atom bearing the iodine, displacing the iodide and forming the cyclized product.

The feasibility of this reaction pathway is dependent on the activation of the aryl halide. While iodides are good leaving groups, the presence of electron-withdrawing groups on the aromatic ring can further facilitate the SNAr reaction. Studies on related N-(3-oxoalkenyl)phenylacetamides have shown that base-catalyzed intramolecular aldol-type cyclizations can lead to the formation of 3-phenyl-2(1H)-pyridones. researchgate.net Although the mechanism is different, it demonstrates the utility of base-promoted cyclizations in this class of compounds.

Intramolecular C-N vs C-O Reductive Coupling in Ortho-Palladated Phenylacetamides

The intramolecular reactivity of ortho-palladated phenylacetamides, which can be generated from this compound, presents an interesting case of competing C-N versus C-O bond formation. The insertion of carbon monoxide (CO) or isocyanides into the Pd-C bond of these complexes leads to acyl or iminoacyl intermediates, respectively. Subsequent reductive elimination can then proceed via two distinct pathways: C-N coupling to form isoquinoline-1,3-diones or C-O coupling to yield benzopyran-1-ones. researchgate.net

The outcome of this competition is influenced by factors such as the nature of the amide substituents and the ancillary ligands on the palladium center. For instance, with N-H or N-Me substituted amides, both C-N and C-O coupling products can be observed, while with N,N-dimethylamides, C-O coupling is often favored. researchgate.net This selectivity provides a valuable tool for the divergent synthesis of different heterocyclic scaffolds from a common precursor.

Table 2: Products from CO Insertion into Ortho-Palladated Phenylacetamides

| Amide Substituent (NRR') | Product(s) |

| NH₂ | Isoquinoline-1,3(2H,4H)-dione |

| NHMe | 2-Methylisoquinoline-1,3(2H,4H)-dione and 3-(Dimethylamino)-1H-2-benzopyran-1-one |

| NMe₂ | 3-(Methylamino)-1H-2-benzopyran-1-one |

Data derived from the study of ortho-palladated phenylacetamides. researchgate.net

Carbon-Halogen Bond Activation and Cross-Coupling Transformations

The carbon-iodine bond in this compound is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

Applications in C-C and C-N Bond Formation

The palladium-catalyzed Suzuki, Sonogashira, and Heck couplings are prominent examples of C-C bond-forming reactions that can be applied to this compound. nih.govnih.govnih.govrsc.orgorganic-chemistry.orgyoutube.comresearchgate.netrsc.org

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the phenyl ring. nih.govnih.govresearchgate.netrsc.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This provides a direct route to 2-alkynyl substituted phenylacetamide derivatives. nih.govnih.govrsc.orgorganic-chemistry.orgyoutube.com

Heck Coupling: While less common for aryl iodides compared to bromides and chlorides, the Heck reaction could potentially be used to couple this compound with alkenes.

For C-N bond formation, the aforementioned Buchwald-Hartwig amination is the premier method. This reaction would enable the coupling of this compound with a variety of primary and secondary amines, leading to the corresponding N,N'-disubstituted phenylenediamines. wikipedia.orgnih.govorganic-chemistry.org

The table below summarizes the key features of these important cross-coupling reactions.

Table 3: Overview of Key Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Catalysts/Reagents |

| Suzuki | Organoboron Reagent | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

Reactivity of Ortho-Palladated Phenylacetamide Complexes

The oxidative addition of the carbon-iodine bond in N-substituted 2-(2-iodophenyl)acetamides to a low-valent palladium source, such as "Pd(dba)₂", is a critical first step in forming ortho-palladated phenylacetamide complexes. acs.orgresearchgate.netacs.orgfigshare.com This reaction yields stable aryl palladium(II) complexes, which serve as versatile intermediates. acs.orgresearchgate.netfigshare.com

A key aspect of the reactivity of these ortho-palladated complexes is their subsequent intramolecular reactions following the insertion of molecules like carbon monoxide (CO) or isocyanides. acs.orgresearchgate.net When the corresponding N-substituted 2-(2-iodophenyl)acetamides undergo oxidative addition to palladium in the presence of a chelating ligand like N,N,N′,N′-tetramethylethylenediamine (tmeda), aryl palladium complexes are formed. acs.orgresearchgate.netfigshare.com These complexes can then be reacted with CO at low temperatures to produce acyl palladium derivatives. acs.orgresearchgate.netfigshare.com

The fate of these acyl intermediates is highly dependent on the nature of the amide substituent (NRR'). A significant finding is the competitive intramolecular C-N versus C-O reductive coupling. acs.orgresearchgate.net

C-N Coupling: For primary (R=R'=H) and secondary (R=H, R'=Me) amides, the acyl complex undergoes reductive elimination to form a new carbon-nitrogen bond, leading to the synthesis of isoquinoline-1,3(2H,4H)-diones. acs.orgresearchgate.net

C-O Coupling: In contrast, when a tertiary amide (R=R'=Me) is used, the reaction pathway shifts. The acyl intermediate favors a C-O reductive coupling, resulting in the formation of isocoumarin (B1212949) derivatives, specifically 3-(dimethylamino)-1H-2-benzopyran-1-one. acs.orgresearchgate.net

This divergent reactivity highlights how the substitution on the amide nitrogen atom dictates the regioselectivity of the final cyclization step. The table below summarizes the products formed from the carbonylation of different ortho-palladated phenylacetamide complexes. acs.orgresearchgate.net

| Precursor Complex (Amide Substituent) | Reaction Conditions | Major Product(s) | Product Type |

| [Pd{C₆H₄CH₂C(O)NH₂-2}I(tmeda)] | CO, high temp | Isoquinoline-1,3(2H,4H)-dione | C-N Coupling |

| [Pd{C₆H₄CH₂C(O)NHMe-2}I(tmeda)] | CO, high temp | 2-Methylisoquinoline-1,3(2H,4H)-dione & 3-(Methylamino)-1H-2-benzopyran-1-one | C-N & C-O Coupling |

| [Pd{C₆H₄CH₂C(O)NMe₂-2}I(tmeda)] | CO, high temp | 3-(Dimethylamino)-1H-2-benzopyran-1-one | C-O Coupling |

Furthermore, these palladated intermediates can be converted into other useful structures. Cationic cyclometalated derivatives can be obtained by treating the initial complexes with silver triflate (AgOTf), and neutral amidate complexes are formed upon deprotonation with a strong base like potassium tert-butoxide (KOtBu). acs.orgresearchgate.netfigshare.com

Amide Linkage Reactivity and Functional Group Interconversions

The amide bond is a robust functional group, characterized by a significant resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization imparts partial double-bond character to the C–N bond, making it less reactive than other carbonyl derivatives. However, the amide linkage in N-phenylacetamides can still undergo specific transformations, allowing for functional group interconversions.

Alkylation of Amide Nitrogen in N-Phenylacetamides

The alkylation of N-substituted 2-phenylacetamides can proceed at either the nitrogen or the oxygen atom. The outcome is highly dependent on the reaction conditions and the nature of the alkylating agent. researchgate.net Generally, direct substitution on the nitrogen atom is favored under basic conditions, where the amide is deprotonated to form a more nucleophilic amide anion. researchgate.net

Various alkylating agents have been studied for the alkylation of N-substituted phenylacetamides, including diazomethane (B1218177) and alkyl iodides. researchgate.net

With Diazomethane: The reaction of N-substituted 2-phenylacetamides with diazomethane typically yields a mixture of both O-methylated and N-methylated products. researchgate.net

With Alkyl Iodides: Under neutral conditions, the reaction with alkyl iodides like methyl or ethyl iodide shows very low conversion. However, under basic conditions, the reaction proceeds with higher yields. The use of a base is crucial for generating the amide anion, which then acts as the nucleophile. researchgate.net In some cases, particularly under basic conditions, the N-alkylated product can be obtained in quantitative yields. researchgate.net

The table below summarizes the general outcomes of alkylating N-substituted 2-phenylacetamides. researchgate.net

| Alkylating Agent | Reaction Conditions | Primary Product(s) |

| Diazomethane | Ethereal solution | Mixture of O- and N-methylated products |

| Methyl Iodide / Ethyl Iodide | Neutral (reflux) | Low conversion, limited practical importance |

| Methyl Iodide / Ethyl Iodide | Basic | N-alkylated products (thermodynamically stable) |

| Triethyloxonium tetrafluoroborate | Neutral | O-alkylated products |

It is important to note that O-alkylated products, known as imidates, can sometimes rearrange to the more thermodynamically stable N-alkylated amides, especially upon heating. researchgate.net

This compound as a Key Intermediate in Organic Synthesis

This compound and its closely related analogues are valuable intermediates, primarily because they provide a direct route to ortho-palladated species. These organometallic intermediates are not typically isolated but are generated in situ to participate in a variety of synthetic transformations, most notably the construction of heterocyclic ring systems. acs.orgresearchgate.net

As discussed previously, the palladium-catalyzed carbonylation of these compounds is a powerful method for synthesizing isoquinoline (B145761) and isocoumarin derivatives. acs.orgresearchgate.net These structural motifs are present in numerous natural products and pharmacologically active compounds. The ability to selectively favor either C-N or C-O bond formation by simply modifying the amide N-substituents makes this a synthetically useful strategy. acs.orgresearchgate.net The intramolecular cyclization of the acylpalladium intermediate derived from the primary amide of 2-(2-iodophenyl)acetamide (B3040381) leads directly to isoquinoline-1,3(2H,4H)-dione, a core structure in medicinal chemistry. acs.orgresearchgate.netfigshare.com

Beyond carbonylation, the ortho-palladated complexes derived from these iodo-precursors can, in principle, participate in other cross-coupling reactions, such as Heck and Suzuki reactions, further expanding their synthetic utility. acs.org The strategic placement of the iodine atom allows for the generation of a metalated carbon center ortho to the directing amide group, setting the stage for subsequent annulation reactions to build complex polycyclic systems. Therefore, this compound serves as a key building block for accessing a range of important heterocyclic scaffolds.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of N-(2-iodophenyl)-2-phenylacetamide Derivatives

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as other N-phenylacetamide derivatives and iodo-aromatic compounds, provides a robust model for its solid-state behavior.

Intermolecular forces are critical in defining the supramolecular assembly of this compound derivatives.

Hydrogen Bonding: The amide group (-NH-C=O) is a classic motif for forming strong hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. In the crystal lattice of related structures, extensive networks of N-H···O hydrogen bonds are commonly observed, linking molecules into chains or sheets. researchgate.net Weaker C-H···O and C-H···π interactions also contribute to the stability of the crystal structure. researchgate.net

Halogen Bonding: A significant feature of this molecule is the iodine atom, which can participate in halogen bonding. This occurs when an electrophilic region on the halogen atom interacts attractively with a nucleophilic region on an adjacent molecule. mdpi.com The carbonyl oxygen of the amide group is a prime halogen bond acceptor. Studies on interactions between iodobenzene (B50100) and N-methylacetamide show that a favorable interaction energy is achieved at specific distances, indicating a moderately strong halogen bond. researchgate.net This C-I···O=C interaction would be a key directional force in the crystal packing of this compound, working in concert with hydrogen bonds to build the supramolecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution by probing the local electronic environment of each proton and carbon atom.

Based on data from analogous compounds such as 2-phenylacetamide, N-(2-iodophenyl)acetamide, and other N-aryl acetamides, the expected NMR spectral data for this compound can be interpreted. nih.govrsc.orgsemanticscholar.orgsigmaaldrich.comnih.gov

¹H NMR: The spectrum would show distinct signals for the different types of protons. The amide proton (N-H) would typically appear as a broad singlet in the downfield region (around 8.0-10.0 ppm). The protons on the phenyl ring and the iodophenyl ring would resonate in the aromatic region (approximately 7.0-8.5 ppm), with their exact shifts and splitting patterns determined by their position and coupling to neighboring protons. The methylene (B1212753) protons (-CH₂-) of the acetamide (B32628) group would appear as a sharp singlet around 3.7 ppm. semanticscholar.org

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around 170 ppm). rsc.orgnih.gov The aromatic carbons would be found in the 115-145 ppm range. The carbon atom bonded to the iodine (C-I) would have its chemical shift influenced by the heavy atom effect, while the methylene carbon (-CH₂) would resonate in the aliphatic region (around 45 ppm). semanticscholar.org

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Aromatic (C-H/C-C) | ~7.0 - 8.5 | ~115 - 145 |

| Methylene (CH₂) | ~3.7 | ~45 |

| Amide (N-H) | ~8.0 - 10.0 | - |

Note: These are approximate values based on the analysis of structurally related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to its amide and aromatic functionalities. nih.govsigmaaldrich.com

N-H Stretch: A prominent absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The exact position and shape of this peak can indicate the extent of hydrogen bonding in the sample.

C=O Stretch (Amide I): A strong, sharp peak for the carbonyl stretching vibration is a key diagnostic feature for the amide group and typically appears around 1650-1680 cm⁻¹. rsc.org

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is found near 1550 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations from the two aromatic rings would result in multiple peaks. C-H stretching absorptions appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would produce strong bands in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methylene C-H | Stretch | 2850 - 2960 |

Note: These are characteristic ranges and the exact peak positions can vary.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for N-(2-iodophenyl)-2-phenylacetamide Analogs

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For phenylacetamide derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are employed to predict a variety of molecular properties. scispace.comnih.govxisdxjxsu.asia

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. researchgate.net For N-phenylacetamide analogs, this involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Theoretical Bond Lengths for Phenylacetamide Analogs Note: This table is illustrative, based on typical values found in DFT studies of related amide structures. Specific values for this compound would require dedicated calculation.

| Bond | Typical Calculated Bond Length (Å) |

| C=O (Amide) | 1.20 – 1.40 |

| N-C (Amide) | 1.36 – 1.40 |

| C-C (Aromatic) | 1.30 – 1.50 |

| N-H (Amide) | 1.00 – 1.01 |

Data sourced from conceptual analysis of related structures in computational studies. nih.gov

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. scispace.comwuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net In studies of substituted phenylacetamides, DFT calculations show that the HOMO is often localized on one phenyl ring, while the LUMO may be distributed across the amide linkage and the other ring, indicating that charge transfer can occur within the molecule upon electronic excitation. scispace.comresearchgate.net

Table 2: Frontier Orbital Energies and Energy Gaps for Phenylacetamide Analogs (Illustrative Values) Note: These values are representative examples from DFT studies on various substituted phenylacetamides and serve to illustrate the concept.

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

| Analog 1 (e.g., N-phenyl-2,2-dichloroacetamide) | -9.06 | -5.58 | 3.48 | High |

| Analog 2 (e.g., 5-Hydroxymethyluracil) | -6.75 | -1.31 | 5.44 | Low |

Data conceptualized from findings in computational chemistry literature. scispace.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. xisdxjxsu.asiaresearchgate.net The MEP map displays the charge distribution on the molecule's surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. walisongo.ac.id

Green regions represent neutral potential.

For N-phenylacetamide analogs, MEP maps typically show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for interaction with electrophiles or for hydrogen bonding. xisdxjxsu.asia Conversely, the hydrogen atom of the amide (N-H) group typically shows a positive potential (blue), identifying it as an electrophilic site. researchgate.net The aromatic rings exhibit regions of both negative potential (above and below the plane of the ring) and slightly positive potential around the hydrogen atoms.

The Fukui function is a more sophisticated reactivity descriptor derived from DFT that helps to quantify the reactivity of specific atomic sites within a molecule. researchgate.netresearchgate.net It measures the change in electron density at a given point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:

f k+ : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron). A high value indicates the atom is a good electrophile.

f k- : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron). A high value indicates the atom is a good nucleophile.

f k0 : Predicts reactivity towards a radical attack.

This analysis allows for a precise pinpointing of the most reactive centers in this compound and its analogs. nih.gov For example, the carbonyl carbon would be expected to have a high f k+ value, confirming its electrophilic character, while the nitrogen and oxygen atoms would likely have high f k- values, indicating their nucleophilic nature.

Table 3: Conceptual Fukui Function Analysis for a Phenylacetamide Structure

| Atomic Site | Expected High Fukui Value | Type of Attack Predicted |

| Carbonyl Carbon | f k+ | Nucleophilic Attack |

| Carbonyl Oxygen | f k- | Electrophilic Attack |

| Amide Nitrogen | f k- | Electrophilic Attack |

| Aromatic Carbons | f k- / f k+ (depending on position) | Electrophilic/Nucleophilic Attack |

This table is a conceptual representation based on the principles of Fukui function analysis. researchgate.netresearchgate.net

Mechanistic Probing via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in probing and predicting reaction mechanisms. By analyzing the transition state structures and calculating activation energies, researchers can map out the most favorable reaction pathways. For this compound analogs, these methods can be applied to understand reactions such as amide hydrolysis, substitution reactions on the phenyl rings, or intramolecular cyclizations.

The reactivity descriptors calculated via DFT serve as the foundation for mechanistic predictions.

MEP and Fukui functions identify the most probable sites for initial interaction between reactants. For instance, in a potential cyclization reaction, these descriptors would highlight the atoms most likely to participate in bond formation. nih.gov

By modeling the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the energy barrier that must be overcome. A lower energy barrier indicates a faster, more favorable reaction. This approach allows for the systematic investigation of different possible mechanisms, providing a theoretical framework to explain experimental observations.

Emerging Research Directions and Future Outlook

Development of Green and Sustainable Synthetic Methodologies for N-(2-iodophenyl)-2-phenylacetamide

The imperative for environmentally benign chemical processes has spurred research into greener methods for synthesizing N-arylacetamides, including this compound. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption compared to traditional methods that often rely on transition-metal catalysts and harsh reaction conditions. arabjchem.org

One promising green approach involves the use of microwave irradiation in solvent-free systems. For instance, the alkylation of related acetamides has been achieved with high yields in short reaction times under microwave conditions, demonstrating a significant improvement over conventional heating methods. researchgate.net Another sustainable strategy is the use of iodine/DMSO systems, which are effective and environmentally friendly for various oxidative C-C and C-heteroatom bond formations. rsc.org

A notable advancement is the development of transition-metal-free synthetic strategies. One such method utilizes stable and readily available aryltriazenes as aryl precursors and acetonitrile (B52724) as a nitrogen donor. arabjchem.org This reaction proceeds under ambient conditions using a reusable Brønsted acidic ionic liquid as a promoter and water as an oxygen source, highlighting its environmentally friendly nature. arabjchem.org These metal-free methods not only circumvent the toxicity and cost associated with metal catalysts but also simplify product purification. arabjchem.org

Future research will likely focus on expanding the substrate scope of these green methods and further optimizing reaction conditions to enhance yield and atom economy. The application of flow chemistry and other process intensification technologies could also contribute to making the synthesis of this compound and its analogues more sustainable on an industrial scale.

Advanced Applications in Complex Molecule Synthesis and Materials Science

The unique structural features of this compound, particularly the reactive carbon-iodine bond, make it a valuable building block for the synthesis of complex organic molecules and functional materials. Its utility is prominently featured in transition-metal-catalyzed cross-coupling reactions and C-H activation strategies.

The reactivity of the C-I bond allows for its ready oxidative addition to transition metal centers like palladium, initiating a cascade of reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org This has been exploited in the synthesis of various heterocyclic systems. For example, ortho-palladated complexes derived from 2-(2-iodophenyl)acetamides undergo intramolecular coupling reactions after the insertion of carbon monoxide (CO) or isocyanides, leading to the formation of isoquinoline- and isocoumarin-based heterocycles. acs.org

Recent studies have demonstrated the role of this compound derivatives in constructing elaborate molecules with potential biological activity. One such example is the synthesis of N-phthalimide-linked 1,2,3-triazole analogues, where the N-(2-iodophenyl)acetamide moiety serves as a key structural component. tandfonline.comnih.gov These complex structures are being investigated for their potential therapeutic applications. tandfonline.com

In materials science, the compound and its derivatives hold promise. Although less explored, the structural framework is suitable for developing new polymers and coatings. solubilityofthings.com The ability to undergo specific, controlled coupling reactions makes it a candidate for creating well-defined functional materials for electronic or optical applications.

Table 1: Examples of Complex Molecules Synthesized Using this compound or its Derivatives

| Precursor | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 2-(2-Iodophenyl)acetamides | Palladium-catalyzed carbonylation/cyclization | Isoquinoline- and Isocoumarin-based heterocycles | acs.org |

| N-(2-Iodophenyl)acetamide derivative | Click Chemistry / Amidation | N-phthalimide-linked 1,2,3-triazole analogues | tandfonline.comnih.gov |

| N-(2-iodophenyl)-N'-arylcarbodiimide | Palladium-catalyzed addition/cyclocarbonylation | 2-Substituted quinazolinones | whiterose.ac.uk |

Theoretical Predictions for Novel Transformations and Reactivity

Computational chemistry offers powerful tools to predict the reactivity and electronic structure of molecules like this compound, guiding experimental design and uncovering novel reaction pathways. Methods such as Density Functional Theory (DFT) are increasingly used to complement experimental findings. acs.org

Theoretical studies can elucidate the mechanistic pathways of reactions involving this compound. For instance, in palladium-catalyzed reactions, DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetallation, and reductive elimination. Such models help in understanding the factors that control selectivity, such as the competition between intramolecular C–N versus C–O bond formation observed in the synthesis of heterocycles. acs.org

Future theoretical work could focus on designing novel catalysts specifically tailored for transformations of this compound. Predictive modeling may also be employed to screen for new potential applications in materials science by calculating properties like charge mobility or interaction energies with other molecules or surfaces. This synergy between theoretical prediction and experimental validation will undoubtedly accelerate the discovery of new chemistry and applications for this versatile compound.

Q & A

Q. Table 1. Key NMR Data for this compound

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH2CO | 3.43 | Singlet | Acetamide CH2 |

| Aromatic (2-Iodo) | 7.6-7.8 | Multiplet | Ortho to iodine |

| NH | 5.25 | Broad | Amide proton |

Source : Adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.